molecular formula C13H22N4O2 B3020285 Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate CAS No. 2169384-08-9

Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate

Cat. No. B3020285
CAS RN: 2169384-08-9
M. Wt: 266.345
InChI Key: QAWZBTWTQPPLLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions with moderate to good yields. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Similarly, other derivatives were synthesized using different starting materials and conditions, confirming the structures by spectroscopic methods such as MS, 1H NMR, and IR .

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives were confirmed using various techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further optimized using density functional theory (DFT) . The piperazine ring typically adopts a chair conformation, and the dihedral angles between the rings in the molecules indicate the degree of planarity or torsion in the structure .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are synthesized through various chemical reactions, including condensation, amination, reduction, isomerization, and substitution reactions. These reactions are carefully chosen based on the desired functional groups and the final target molecule. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butyl piperazine-1-carboxylate derivatives are characterized by their crystalline structure, solubility, and stability. The crystallographic studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility and melting point . The DFT studies, including molecular electrostatic potential and frontier molecular orbital analyses, offer a deeper understanding of the electronic properties and reactivity of these compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Piperazine derivatives are known to have a wide range of biological activities, so potential areas of research could include medicinal chemistry, drug discovery, and others .

properties

IUPAC Name

tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-7-14-10(9-17)11-5-6-15-16(11)4/h5-6,10,14H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWZBTWTQPPLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methylpyrazol-3-yl)piperazine-1-carboxylate

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